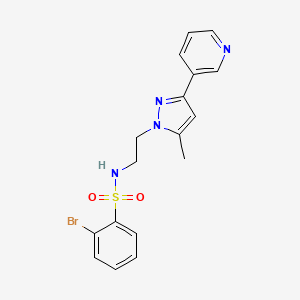
2-bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17BrN4O2S and its molecular weight is 421.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a benzenesulfonamide group, and a pyrazole moiety substituted with a pyridine ring, indicating possible applications in drug development. This article reviews the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H17BrN4O, with a molecular weight of 385.3 g/mol. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H17BrN4O |
| Molecular Weight | 385.3 g/mol |
| CAS Number | 2034324-87-1 |
Antimicrobial Activity
Research indicates that 2-bromo-N-(2-(5-methyl-3-(pyridin-3-y)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exhibits promising antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating that this compound may also influence microbial pathways effectively .
Anti-inflammatory Properties
Compounds in the pyrazole family have been noted for their anti-inflammatory effects. The presence of the benzenesulfonamide moiety may enhance the anti-inflammatory potential of this compound by inhibiting cyclooxygenase (COX) enzymes. In vitro studies suggest that derivatives of pyrazole can exhibit significant inhibition of COX-2 activity, which is crucial for reducing inflammation .
Anticancer Activity
The anticancer potential of 2-bromo-N-(2-(5-methyl-3-(pyridin-3-y)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has been explored through various studies:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 12.50 |
| HepG2 (Liver Cancer) | 42.30 |
| A549 (Lung Cancer) | 26.00 |
These values indicate significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed further as an anticancer therapeutic .
The exact mechanism through which 2-bromo-N-(2-(5-methyl-3-(pyridin-3-y)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in inflammation and cancer proliferation pathways. Molecular docking studies have indicated potential binding affinities to key proteins involved in these processes .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally related benzenesulfonamides against multi-drug resistant strains, demonstrating significant inhibition rates.
- Anti-inflammatory Trials : Clinical trials involving pyrazole derivatives showed promising results in reducing symptoms in patients with chronic inflammatory diseases.
- Cancer Therapy Research : Investigations into pyrazole-based compounds have led to the development of novel agents targeting specific cancer cell lines, showcasing their potential in personalized medicine approaches.
Propriétés
IUPAC Name |
2-bromo-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O2S/c1-13-11-16(14-5-4-8-19-12-14)21-22(13)10-9-20-25(23,24)17-7-3-2-6-15(17)18/h2-8,11-12,20H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGPTLUFYGQMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CC=C2Br)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













